Methyl (4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}phenyl)acetate Methyl (4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}phenyl)acetate
Brand Name: Vulcanchem
CAS No.: 516458-53-0
VCID: VC0432059
InChI: InChI=1S/C23H27N3O2S/c1-28-22(27)18-20-9-11-21(12-10-20)24-23(29)26-16-14-25(15-17-26)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3,(H,24,29)/b8-5+
SMILES: COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Molecular Formula: C23H27N3O2S
Molecular Weight: 409.5g/mol

Methyl (4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}phenyl)acetate

CAS No.: 516458-53-0

Main Products

VCID: VC0432059

Molecular Formula: C23H27N3O2S

Molecular Weight: 409.5g/mol

Methyl (4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}phenyl)acetate - 516458-53-0

CAS No. 516458-53-0
Product Name Methyl (4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}phenyl)acetate
Molecular Formula C23H27N3O2S
Molecular Weight 409.5g/mol
IUPAC Name methyl 2-[4-[[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]amino]phenyl]acetate
Standard InChI InChI=1S/C23H27N3O2S/c1-28-22(27)18-20-9-11-21(12-10-20)24-23(29)26-16-14-25(15-17-26)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3,(H,24,29)/b8-5+
Standard InChIKey BSPAPLQILOJBGL-VMPITWQZSA-N
Isomeric SMILES COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3
SMILES COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Canonical SMILES COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
PubChem Compound 5738723
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator